molecular formula C23H32N2O3 B4234931 N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methylbenzamide

N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methylbenzamide

Cat. No. B4234931
M. Wt: 384.5 g/mol
InChI Key: BNYQDMJVXFXJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methylbenzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CPP-115, and it belongs to the class of GABA aminotransferase inhibitors. CPP-115 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of GABA in the brain, which can help to reduce the severity of seizures and other neurological symptoms.
Biochemical and physiological effects:
CPP-115 has been found to have a wide range of biochemical and physiological effects. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which can help to reduce the severity of seizures and other neurological symptoms. CPP-115 has also been found to have anxiolytic and anti-addictive effects, making it a promising candidate for the treatment of anxiety disorders and addiction.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages as a research tool, including its high potency and selectivity for GABA aminotransferase. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and administer the compound.

Future Directions

There are several future directions for research on CPP-115, including the development of more potent and selective inhibitors of GABA aminotransferase, the investigation of CPP-115's potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, more research is needed to determine the optimal dosing and administration protocols for CPP-115 in clinical settings.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which can help to reduce the severity of seizures and other neurological symptoms.

properties

IUPAC Name

N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-24(19-5-3-2-4-6-19)22(26)17-9-11-20(12-10-17)28-21-13-15-25(16-14-21)23(27)18-7-8-18/h9-12,18-19,21H,2-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYQDMJVXFXJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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